Cas no 129722-34-5 (7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one)

7-(4-Bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one is a brominated tetrahydroquinolinone derivative with potential utility as an intermediate in organic synthesis and pharmaceutical research. The presence of the 4-bromobutoxy moiety enhances its reactivity, making it suitable for further functionalization, particularly in nucleophilic substitution reactions. Its tetrahydroquinolin-2-one core is a structurally significant scaffold in medicinal chemistry, often associated with bioactive compounds. This compound offers advantages in the development of novel therapeutic agents due to its modular reactivity and compatibility with diverse synthetic pathways. Its well-defined structure ensures reproducibility in research applications, while its bromine substituent provides a handle for selective modifications.
7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one structure
129722-34-5 structure
Product Name:7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
CAS No:129722-34-5
MF:C13H16BrNO2
MW:298.175642967224
MDL:MFCD06658540
CID:64011
PubChem ID:87560833
Update Time:2025-10-30

7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
    • 3,4-dihydro-7-(4-bromobutoxy)-2(1h)-quinolinone
    • 7-(4-Bromobutoxy)-3,4-Dihydro-2-Quinolinone
    • 7-(4-Bromobutoxy)-1,2,3,4-Tetrahydro-2-Oxoquinoline
    • 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
    • (1H)-7-(4'-BROMOBUTOXY)-3,4-DIHYDRO-2-QUINOLINONE
    • 7-(4-Bromo-butoxy)-3,4-dihydro-1H-quinolin-2-one
    • 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one
    • 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one
    • CL041
    • Aripiprazol Intermediate
    • Aripiprazole Impurity i
    • 7-(4-bromobutoxy)-3,4-dihydro-
    • Aripiprazole Bromobutoxyquinoline Impurity
    • 7-(4-Bromobutoxy)-2(1h)-3,4-Dihydroquinolinone
    • 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
    • FT-0643115
    • AC-8060
    • 4SR329TWJ9
    • URHLNHVYMNBPEO-UHFFFAOYSA-N
    • SY023585
    • BCP08864
    • SCHEMBL8513
    • 7-(4-bromobutoxy)-3,4-dihydroquinolin-
    • 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one;7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
    • A1-01685
    • 7-(4-Bromobutoxy)-3,4-Dihydroquinolinone
    • B3333
    • MFCD06658540
    • SB32672
    • 129722-34-5
    • 7-(4bromobutoxy)-3,4-dihydrocarbostyril
    • AM20090765
    • AS-14609
    • 2(1H)-Quinolinone, 7-(4-bromobutoxy)-3,4-dihydro-
    • 2(1H)-Quinolinone, 7-(4-bromobutoxy)-3,4-dihydro-; 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone; 7-(4-Bromobutoxy)-3,4-dihydro-2-quinolinone
    • CS-D1542
    • 7-(4-bromobutoxy) 3,4-dihydrocarbostyril
    • DTXSID00441550
    • 7-(4-bromobutoxy)-3,4-dihydrocarbostyril
    • Aripiprazole Intermediates
    • F2135-0630
    • A805968
    • AKOS005622563
    • STK802231
    • DB-017885
    • 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinoline-2-one
    • BBL011057
    • MDL: MFCD06658540
    • Inchi: 1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
    • InChI Key: URHLNHVYMNBPEO-UHFFFAOYSA-N
    • SMILES: BrCCCCOC1C=CC2=C(C=1)NC(CC2)=O

Computed Properties

  • Exact Mass: 297.03600
  • Monoisotopic Mass: 297.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3A^2
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: No data available
  • Density: 1.383
  • Melting Point: 110.0 to 114.0 deg-C
  • Boiling Point: 463.4°C at 760 mmHg
  • Flash Point: 234.1±28.7 °C
  • Refractive Index: 1.573
  • PSA: 38.33000
  • LogP: 3.26320

7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one Security Information

7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>

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7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  75 °C
Reference
Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole
Vohra, Mohit; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2015, 58(7), 304-307

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 20 - 30 °C
Reference
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one Raw materials

7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one Preparation Products

7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:129722-34-5)7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
Order Number:A805968
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:44
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:129722-34-5)3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone
Order Number:sfd19232
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:129722-34-5)7-(4-溴丁氧基)-3,4-二氢-2(1H)-喹啉酮
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
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7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one Related Literature

Additional information on 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one

Introduction to 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 129722-34-5) and Its Emerging Applications in Chemical Biology

The compound 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 129722-34-5) represents a fascinating class of heterocyclic derivatives that have garnered significant attention in the field of chemical biology and drug discovery. Its unique structural framework, combining a tetrahydroquinoline core with a bromobutoxy substituent, endows it with versatile pharmacological properties and potential applications in modulating biological pathways. This introduction delves into the compound's chemical characteristics, recent advancements in its synthesis, and its emerging role in medicinal chemistry and therapeutic research.

The molecular structure of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one is characterized by a benzene-like aromatic system modified by a saturated ring at the 1 and 2 positions of the quinoline scaffold. The presence of a bromobutoxy group at the 7-position introduces a reactive electrophilic center that can participate in various chemical transformations, making it a valuable intermediate in organic synthesis. This structural motif has been strategically employed to develop novel bioactive molecules with potential therapeutic relevance.

Recent studies have highlighted the significance of tetrahydroquinoline derivatives in medicinal chemistry due to their broad spectrum of biological activities. The bromobutoxy substituent in particular enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets. Researchers have leveraged this property to design molecules with enhanced affinity for specific receptors and enzymes involved in diseases such as cancer, inflammation, and neurodegeneration.

In the realm of synthetic chemistry, the preparation of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one has been optimized through multiple pathways to achieve high yields and purity. One notable approach involves the nucleophilic substitution reaction between 1,2,3,4-tetrahydroquinolin-2-one and 1-bromo-4-butanol under controlled conditions. This method benefits from readily available starting materials and mild reaction conditions, making it scalable for industrial applications.

The compound's pharmacological profile has been extensively explored in preclinical studies. Initial investigations have revealed its potential as an inhibitor of kinases and other enzymes implicated in tumor progression. The bromobutoxy moiety is particularly crucial in mediating these interactions by serving as a linker between the quinoline core and the target protein. This interaction modulates downstream signaling pathways critical for cell proliferation and survival.

Emerging research indicates that 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one exhibits promising anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this derivative demonstrates higher selectivity for COX-2 over COX-1, reducing gastrointestinal side effects while maintaining efficacy. Such selectivity is attributed to the steric hindrance provided by the bromobutoxy group, which optimizes binding to the enzyme active site.

The compound's neuroprotective potential has also been under investigation. Studies suggest that it may mitigate oxidative stress and neuroinflammation by interacting with microglial cells and astrocytes. The bromobutoxy substituent enhances its ability to cross the blood-brain barrier, ensuring targeted delivery to central nervous system (CNS) tissues. These findings position 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one as a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advances in computational chemistry have further accelerated the development of derivatives based on this scaffold. Molecular docking simulations have identified key residues on target proteins that interact with the bromobutoxy group and quinoline core. These insights have guided structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

The synthesis of analogs has been tailored to explore different functional groups while retaining the core tetrahydroquinoline structure. For instance, replacing the bromine atom with other halogens or introducing additional heteroatoms has yielded compounds with altered pharmacokinetic profiles. Such modifications are critical for enhancing drug-like properties such as metabolic stability and tissue distribution.

Future directions in research are likely to focus on developing prodrugs of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one to improve bioavailability and reduce toxicity. Additionally, exploring its role in combination therapies could unlock synergistic effects with existing drugs used in oncology and inflammation management.

In conclusion,7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS No: 129722-34-5) stands as a versatile scaffold with significant potential in drug discovery。 Its unique structural features, particularly the bromobutoxy substituent, contribute to its broad applicability across multiple therapeutic areas。 As research progresses, this compound is poised to play an increasingly important role in addressing unmet medical needs through innovative chemical biology approaches。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:129722-34-5)7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one
A805968
Purity:99%
Quantity:25g
Price ($):251.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:129722-34-5)3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone
sfd19232
Purity:99.9%
Quantity:200kg
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